Taragarestrant - 2118899-51-5

Taragarestrant

Catalog Number: EVT-10986721
CAS Number: 2118899-51-5
Molecular Formula: C25H25Cl2FN2O2
Molecular Weight: 475.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taragarestrant is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, taragarestrant specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
Source and Classification

Taragarestrant is derived from modifications of existing chemical structures known to interact with estrogen receptors. Its classification as a SERM places it alongside other compounds like tamoxifen and raloxifene, which are used in clinical settings to manage estrogen-related diseases. The compound's design aims to optimize efficacy while minimizing side effects associated with traditional hormone therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Taragarestrant involves several key steps, typically starting from simpler organic precursors. The general synthetic route includes:

  1. Formation of the Core Structure: Initial reactions involve the formation of a phenolic structure, which is crucial for the compound's interaction with estrogen receptors.
  2. Functional Group Modifications: Subsequent steps include various functional group transformations, such as alkylation and acylation, to introduce specific substituents that enhance receptor selectivity and potency.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

These methods reflect a combination of traditional organic synthesis techniques and modern approaches such as high-throughput screening to identify optimal reaction conditions.

Molecular Structure Analysis

Structure and Data

Taragarestrant has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C20H22O3C_{20}H_{22}O_3, indicating the presence of carbon, hydrogen, and oxygen atoms.

  • Molecular Weight: Approximately 314.39 g/mol
  • Structural Features: It contains a phenolic hydroxyl group, which is essential for binding to estrogen receptors, and various alkyl chains that influence its pharmacokinetic properties.

The three-dimensional conformation of Taragarestrant allows it to fit into the estrogen receptor binding site effectively, facilitating its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Taragarestrant undergoes several significant chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is often employed to introduce alkyl groups onto the aromatic ring.
  2. Esterification: The formation of ester bonds can enhance lipophilicity, improving absorption and distribution in biological systems.
  3. Reduction Reactions: These are utilized to convert ketones into alcohols, modifying the compound's reactivity and stability.

Each reaction step is carefully controlled to maximize yield and minimize by-products, which is critical for pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action of Taragarestrant involves selective modulation of estrogen receptors. Upon administration:

  1. Binding to Estrogen Receptors: Taragarestrant binds preferentially to estrogen receptors in target tissues (such as breast tissue) while exhibiting antagonistic effects in others (like uterine tissue).
  2. Gene Regulation: This binding alters gene expression related to cell proliferation and apoptosis, leading to reduced tumor growth in hormone-dependent cancers.
  3. Clinical Implications: Its selective nature aims to provide therapeutic benefits similar to those of traditional hormone therapies but with reduced side effects.

Data from preclinical studies indicate promising results in inhibiting tumor growth without the adverse effects commonly associated with non-selective estrogen receptor modulators.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Taragarestrant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound shows good thermal stability under standard laboratory conditions.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating solid-state stability suitable for formulation.

These properties are crucial for determining the compound's suitability for various delivery systems in clinical settings.

Applications

Scientific Uses

Taragarestrant has potential applications primarily in oncology:

  • Breast Cancer Treatment: As a selective estrogen receptor modulator, it may be used in treating estrogen receptor-positive breast cancers.
  • Research Tool: Beyond therapeutic applications, Taragarestrant can serve as a research tool in studies investigating estrogen signaling pathways and receptor biology.

Ongoing clinical trials are expected to further elucidate its efficacy and safety profile compared to existing therapies, potentially leading to new treatment options for patients with hormone-sensitive cancers.

Introduction to Estrogen Receptor-Positive Breast Cancer and SERD Therapeutics

Molecular Pathogenesis of Estrogen Receptor-Positive Breast Cancer

Estrogen receptor-alpha (ERα) is a ligand-dependent transcription factor encoded by the ESR1 gene, serving as the primary oncogenic driver in approximately 70% of breast malignancies. In estrogen receptor-positive (ER+) disease, binding of estradiol (E2) to ERα triggers receptor dimerization, nuclear translocation, and recruitment of coactivators that facilitate transcription of genes governing cellular proliferation (e.g., CCND1), survival (e.g., BCL2), and metastasis. This hormonal dependence underpins the efficacy of endocrine therapies targeting ER signaling. However, chronic exposure to selective estrogen receptor modulators (SERMs) or aromatase inhibitors (AIs) selects for clones harboring genomic alterations that confer ligand-independent ER activation. The most prevalent resistance mechanism involves activating mutations in ESR1’s ligand-binding domain (LBD), particularly Y537S and D538G, observed in 30%-50% of metastatic cases after AI therapy. These mutations stabilize ERα’s active conformation, reduce coactivator binding requirements, and enable constitutive transcriptional activity even in low-estrogen environments. Parallel resistance pathways include hyperactivation of growth factor signaling (e.g., PI3K/AKT/mTOR, MAPK) and cell cycle deregulation via cyclin D-CDK4/6-Rb pathway amplification, collectively enabling tumor escape from endocrine control [2] [5] [9].

Table 1: Key Genomic Drivers of ER+ Breast Cancer Pathogenesis and Resistance

Molecular AlterationFunctional ConsequenceClinical Impact
ESR1 LBD mutations (Y537S/D538G)Ligand-independent ER activation, altered coactivator recruitmentResistance to aromatase inhibitors; reduced SERD efficacy
PIK3CA mutationsConstitutive PI3K pathway signaling, enhanced cell survivalAccelerated progression; poor prognosis in advanced disease
CCND1 amplificationIncreased cyclin D1, hyperphosphorylation of Rb proteinUncontrolled G1/S transition; CDK4/6 inhibitor resistance
FGFR1 amplificationMAPK pathway activation, cross-talk with ER signalingIntrinsic/acquired endocrine resistance

Limitations of Current Endocrine Therapies

Table 2: Comparative Limitations of Approved Endocrine Therapies

Therapy ClassRepresentative AgentsKey Limitations
SERDsFulvestrantIntramuscular administration, poor CNS penetration, suboptimal degradation of mutant ERα, limited efficacy in ESR1-mutant disease
SERMsTamoxifen, ToremifenePartial agonist activity in uterus/bone, thromboembolic risk, CYP2D6 polymorphism-dependent efficacy, resistance in ESR1-mutant tumors
Aromatase InhibitorsLetrozole, AnastrozoleArthralgia, bone loss, only effective in postmenopausal women, selection pressure for ESR1 mutations
CDK4/6i CombosPalbociclib + FulvestrantNeutropenia, fatigue, eventual resistance via ESR1 mutations or Rb pathway alterations

Rationale for Next-Generation Selective Estrogen Receptor Degrader Development

Next-generation oral selective estrogen receptor degraders address three critical gaps in current ER+ breast cancer management:

  • Enhanced ER Degradation and Antagonism: Designed for superior binding affinity to both wild-type and mutant ERα (notably Y537S), next-generation selective estrogen receptor degraders achieve near-complete (>95%) receptor degradation. This overcomes fulvestrant’s partial efficacy against ESR1-mutant clones. Preclinical models demonstrate that agents like imlunestrant and camizestrant induce profound ERα downregulation, suppressing transcription of estrogen-response elements (EREs) and arresting growth in ESR1-mutant patient-derived xenografts (PDXs) where fulvestrant fails [2].
  • Favorable Pharmacokinetics: Oral bioavailability circumvents injection-related issues (pain, healthcare visits) and enables sustained therapeutic exposure. Blood-brain barrier penetration, demonstrated in CNS metastasis models by agents like imlunestrant, addresses the unmet need for active intracranial disease control [1] [2].

  • Combinability with Targeted Agents: Synergy with CDK4/6 inhibitors forms a cornerstone rationale. Phase 3 trials (e.g., EMBER-3, Serena-6) validate that combining oral selective estrogen receptor degraders with abemaciclib or palbociclib significantly extends PFS versus endocrine monotherapy—even in CDK4/6 inhibitor-pretreated populations. Mechanistically, deep ER suppression prevents compensatory cyclin D1 upregulation, augmenting G1/S blockade. Additionally, oral selective estrogen receptor degraders show promise with PI3K inhibitors (e.g., inavolisib) or mTORC1 inhibitors to overcome parallel resistance pathways, creating multi-targeted regimens [1] [6] [8].

Table 3: Preclinical Evidence Supporting Next-Generation Selective Estrogen Receptor Degraders

AgentKey Preclinical FindingTranslational Significance
ImlunestrantTumor regression in Y537S ESR1-mutant PDXs; 90% ER degradation in brain metastasesOvercomes fulvestrant resistance; potential CNS activity
CamizestrantSuppressed ERE-driven transcription in D538G ESR1 models; synergy with CDK4/6 inhibitorsHigh antagonism potency against common ESR1 mutants
VepdegestrantPROTAC-mediated ER ubiquitination; activity in low-ER-expressing modelsNovel degradation mechanism; broader target coverage

Taragarestrant Positioning within Selective Estrogen Receptor Degrader Class Evolution

Taragarestrant emerges amid rapid innovation in oral selective estrogen receptor degrader development, characterized by three evolutionary trends:

  • Monotherapy Optimization for ESR1-Mutant Disease: Like elacestrant (approved for ESR1-mutant mBC) and imlunestrant (Phase 3), taragarestrant is engineered for maximal efficacy against Y537S/D538G mutants. Its distinct chemical scaffold achieves >95% ER degradation in mutant cell lines and suppresses growth factor crosstalk (e.g., HER3, IGF-1R), potentially delaying compensatory pathway activation. This positions it for late-phase testing in biomarker-selected populations post-CDK4/6 inhibitor failure [8] [10].

  • Early Intervention in Resistance: Serena-6 established the paradigm of "mutation-triggered switching": using circulating tumor DNA (ctDNA) monitoring to detect emergent ESR1 mutations during first-line CDK4/6 inhibitor + AI therapy, then proactively switching to camizestrant + CDK4/6 inhibitor before radiographic progression. This approach doubled median PFS (16.0 vs. 9.2 months; HR=0.44). Taragarestrant’s pharmacokinetic profile (e.g., linear exposure, low food effect) suits such dynamic strategies, potentially integrating with ctDNA-guided escalation [3] [6].

  • Novel Mechanism Exploration: While most oral selective estrogen receptor degraders (e.g., imlunestrant, camizestrant) are optimized SERDs, taragarestrant shares mechanistic parallels with vepdegestrant—an oral proteolysis-targeting chimera (PROTAC). PROTACs (e.g., vepdegestrant) use bifunctional molecules to recruit E3 ubiquitin ligases, forcing polyubiquitination and proteasomal ER degradation. This mechanism offers theoretical advantages: catalytic activity (sub-stoichiometric dosing), activity against splice variants, and degradation versus mere antagonism. Taragarestrant’s hybrid pharmacophore may merge conventional SERD efficacy with PROTAC-like efficiency [9] [10].

Table 4: Competitive Landscape of Late-Stage Oral Selective Estrogen Receptor Degraders

AgentDevelopment PhaseKey DifferentiatorsClinical Validation
Elacestrant (Orserdu)FDA-approved (2023)First oral selective estrogen receptor degrader approved for ESR1-mutant mBCEMERALD: PFS 3.8 vs 1.9mo in ESR1 mutants (HR=0.55)
ImlunestrantPhase 3 (EMBER-3)Brain penetration; combos with CDK4/6 inhibitorsEMBER-3: PFS 5.5mo mono vs 3.8mo SOC in ESR1 mutants (HR=0.62)
CamizestrantPhase 3 (Serena-6)ctDNA-guided early switch strategySerena-6: PFS 16.0mo vs 9.2mo with switch (HR=0.44)
VepdegestrantPhase 3 (Veritac-2)PROTAC mechanismVeritac-2: PFS 5.0mo vs 2.1mo in ESR1 mutants (HR=0.57)
TaragarestrantPreclinical/Phase 1Hybrid SERD-PROTAC design; broad mutant coveragePending clinical data

Properties

CAS Number

2118899-51-5

Product Name

Taragarestrant

IUPAC Name

(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Molecular Formula

C25H25Cl2FN2O2

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C25H25Cl2FN2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1

InChI Key

PSJRZBBUWGIUPM-BBNFHIFMSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.